

C25H30FN3O4 IUPAC name and CAS number

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Compound of Interest

Compound Name: C25H30FN3O4

Cat. No.: B12623442

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Technical Dossier: C25H30FN3O4

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides the definitive identification of the compound with the molecular formula **C25H30FN3O4**. It includes the International Union of Pure and Applied Chemistry (IUPAC) name and the Chemical Abstracts Service (CAS) number. This information is fundamental for researchers engaged in chemical synthesis, pharmacological studies, and drug development.

Compound Identification

The molecular formula **C25H30FN3O4** corresponds to the active pharmaceutical ingredient Atorvastatin.^[1] Atorvastatin is a member of the statin class of medications, which are used to lower cholesterol and prevent cardiovascular disease.^{[1][2][3]} It functions by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.^{[1][2]}

Chemical Identifiers

The primary identifiers for Atorvastatin are its IUPAC name and CAS number, which are essential for unambiguous identification in research and regulatory documentation.

Identifier	Value
IUPAC Name	(3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid[1][2]
CAS Number	134523-00-5[1][2][4][5]
Molecular Formula	C33H35FN2O5[2][4][5]
Synonyms	Atorvastatin acid, Atorvastatin free acid[5][6]

Note: The molecular formula provided in the query (**C25H30FN3O4**) appears to be incorrect for Atorvastatin. The correct molecular formula for the free acid form of Atorvastatin is C33H35FN2O5.[2][4][5] Atorvastatin is often supplied as a calcium salt.[3][7][8]

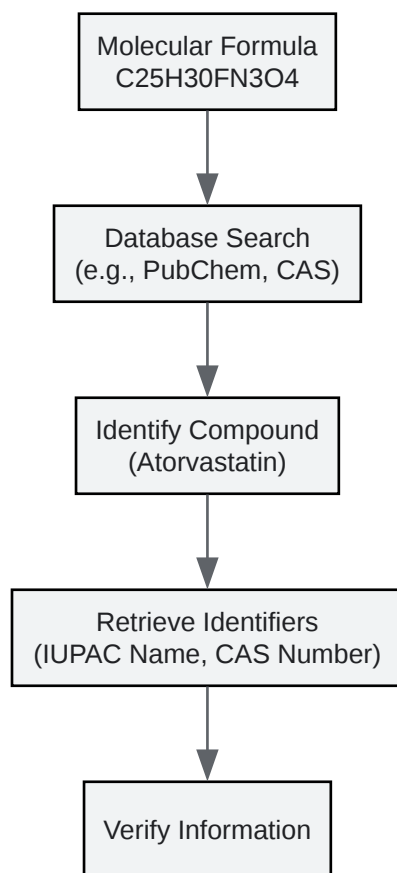
Experimental Protocols and Data

Detailed experimental protocols for the synthesis of Atorvastatin have been published.[1] The process chemistry often involves establishing the stereocenters of the molecule through a chiral pool approach, starting from an inexpensive natural product.[1] For analytical purposes, a variety of methods are employed, and reference standards are available.

As this document serves as a high-level technical guide for the identification of the compound, specific experimental data from individual studies are not included. Researchers should refer to peer-reviewed literature for detailed experimental protocols and results related to the synthesis, pharmacology, and clinical use of Atorvastatin.

Logical Relationships and Workflows

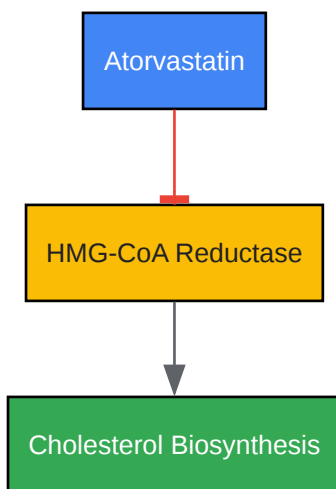
The identification of a chemical compound based on its molecular formula is a foundational step in chemical and pharmaceutical research. The workflow for this process is straightforward and can be visualized as follows.



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Caption: Workflow for Chemical Identification.

The mechanism of action for Atorvastatin involves the inhibition of a key enzyme in the cholesterol biosynthesis pathway. This relationship can be represented in a simplified diagram.



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Caption: Atorvastatin's Mechanism of Action.

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